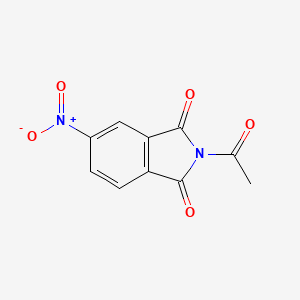

N-Acetyl-4-nitrophthalimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Acetyl-4-nitrophthalimide” is a chemical compound with the linear formula C10H6N2O5 . It has a molecular weight of 234.17 .

Chemical Reactions Analysis

“this compound” has been reported to participate in highly enantioselective aza-Michael addition reactions with α,β-unsaturated ketones . The reactions yielded the corresponding Michael adducts in moderate to good yields (49–98%) and excellent enantioselectivities (95–>99% ee) .Physical And Chemical Properties Analysis

“this compound” is a yellow powder . It is insoluble in water . The compound can be hydrolyzed . It is probably combustible .Scientific Research Applications

Molecular Complex Formation

N-Acetyl-4-nitrophthalimide has been studied for its ability to form molecular complexes with various compounds. These complexes exhibit colored molecular formations and have small association constants, as measured spectroscopically. The enthalpies of complex formation suggest Vander Waals interactions, which are significant for intramolecular conformational probes in synthetic polypeptides (Carrión et al., 1968).

Enantioselective Aza-Michael Additions

The compound has been applied in asymmetric aza-Michael additions to nitroalkenes. This process, promoted by chiral thiourea catalysts, produces Michael adducts with high enantioselectivity. Some products show moderate to good herbicidal activity against specific plants (Ma et al., 2013).

Solubility Measurement and Thermodynamic Modeling

Understanding the solubility of this compound in various solvents is crucial for its purification via crystallization. Research has provided new solubility data in different solvents, essential for designing its purification process (Han et al., 2016).

Fluorescent Property Studies

This compound derivatives have been studied for their fluorescent properties. Compounds synthesized from it have been applied as fluorescent whiteners on polyester fibers with satisfactory results (Rangnekar & Shenoy, 1987).

Hepatocyte-Targeting Fluorescent Probes

A hepatocyte-targeting fluorescent probe was designed using this compound. This probe selectively images N2H4 produced by the hydrolysis of isoniazid in HepG2 cells and zebrafish liver (Guo et al., 2020).

Polymer Synthesis and Applications

This compound has been used in synthesizing various polymeric materials. These include vinyl monomers containing nitro- or fluorophthalimides, useful as backbone polymers for grafting living anionic polymers (Overberger & Shalati, 1983).

Anticonvulsant Activity of Derivatives

N-phenylphthalimide derivatives of this compound have shown promising anticonvulsant activity in rats and mice, particularly in the maximal electroshock seizure test (Poupaert et al., 1995).

Synthesis of Polyetherimides

Novel imides group-containing AB monomers derived from this compound were synthesized for polyetherimide preparation. These polymers exhibited high thermal stability and solubility in polar aprotic solvents (Thiruvasagam & Venkatesan, 2009).

Safety and Hazards

The safety data sheet for “4-Nitrophthalimide” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

Future Directions

While specific future directions for “N-Acetyl-4-nitrophthalimide” are not available in the search results, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name |

2-acetyl-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDARQNMFLZLTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60283-87-6 |

Source

|

| Record name | N-ACETYL-4-NITROPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)